Acid violet 43
Overview
Description
Acid violet 43, also known as C.I. 60730, is an anthraquinone dye commonly used in the cosmetic industry, particularly in hair dye formulations. This compound is known for its vibrant violet hue and is utilized for its coloring properties in various personal care products .
Mechanism of Action
Target of Action
Acid Violet 43, an anthraquinone dye, is primarily used as a colorant in cosmetics, particularly in hair dye formulations . Its primary target is the hair shaft, where it imparts color.
Mode of Action
This compound functions as a non-oxidative (direct or semi-permanent) hair dye . It adheres to the hair shaft and imparts color through a process of adsorption. This dye has a certain degree of adhesion to the tooth surface and stability in the oral environment .
Result of Action
The primary result of this compound action is the coloration of hair. It imparts a violet color to the hair shaft, effectively covering any existing hair color and providing a new, vibrant hue . It’s also used in certain toothpaste formulations to create a temporary whitening effect by visually counteracting yellow tones in teeth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the product it’s used in, the presence of other ingredients, and the conditions under which the product is stored can all impact the effectiveness and stability of this dye . Furthermore, the coloration effect can be influenced by the initial color and condition of the hair or teeth it’s applied to .
Preparation Methods
Acid violet 43 can be synthesized by sulfonating the anthraquinone color, C.I. 60725, and converting it to the sodium salt . The industrial production of this compound involves the reaction of 1,4-dihydroxyanthraquinone with p-toluidine, followed by sulfonation and conversion to the sodium salt . This process ensures the production of a stable and vibrant dye suitable for use in various applications.
Chemical Reactions Analysis
Acid violet 43 undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the color properties of the dye.
Reduction: Reduction reactions can lead to the formation of different anthraquinone derivatives.
Substitution: Common reagents for substitution reactions include halogens and sulfonic acids, which can modify the dye’s properties.
Scientific Research Applications
Acid violet 43 has a wide range of applications in scientific research:
Chemistry: Used as a colorant in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Comparison with Similar Compounds
Acid violet 43 is similar to other anthraquinone dyes, such as:
Ext. D&C Violet No. 2: Shares the same chemical structure but is a certified colorant with stricter impurity specifications.
Acid violet 17: Another anthraquinone dye with similar coloring properties but different applications.
Acid blue 25: A related dye with a different hue but similar chemical properties
This compound stands out due to its specific use in non-oxidative hair dye formulations and its vibrant violet hue, making it a preferred choice in the cosmetic industry .
Biological Activity
Acid Violet 43, also known as Jarocol Violet 43, is a synthetic dye primarily used in cosmetics and personal care products. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of this compound, including its toxicity, skin irritation potential, and genotoxic effects based on diverse research findings.
This compound belongs to the class of azo dyes and exhibits cationic surfactant properties. It is characterized by its vibrant purple color, making it suitable for various applications in cosmetics. The dye's molecular structure contributes to its solubility in water and affinity for biological tissues.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 4430-18-6 |
Molecular Formula | C₁₆H₁₅N₃O₄S |
Color | Purple |
Solubility | Soluble in water |
Acute Toxicity
This compound has been subjected to various toxicity studies to assess its safety profile. An acute oral toxicity study conducted on rats revealed an LD50 greater than 4640 mg/kg body weight, indicating low acute toxicity under the tested conditions . However, observations included discoloration of urine and feces, which are common with dyes due to their staining properties.
Ocular and Skin Irritation
Research on ocular irritation showed that instillation of this compound at a concentration of 1% resulted in slight conjunctival redness and chemosis in test animals. These effects were transient, resolving within four days post-exposure . Skin sensitization studies indicated no significant irritant effects when applied topically at various concentrations (up to 15% w/v) in an acetone/olive oil mixture .
Table 2: Summary of Toxicity Findings
Study Type | Findings |
---|---|
Acute Oral Toxicity | LD50 > 4640 mg/kg; no mortality observed |
Ocular Irritation | Slight redness and chemosis; resolved by day 4 |
Skin Sensitization | No significant irritant effects at tested doses |
Genotoxicity
Genotoxicity assessments have indicated that this compound may possess genotoxic properties. A flow assay demonstrated potential genotoxic effects when tested with sodium salts and oxidative agents . Such findings raise concerns regarding the long-term exposure of humans to this compound through cosmetic applications.
Case Study: Cosmetic Application
In a study evaluating the behavior of this compound in shampoo formulations, researchers examined its stability and interaction with bleached hair. Results indicated that while the dye effectively colored hair, there were concerns about potential hair damage due to its chemical properties . This highlights the necessity for careful formulation in cosmetic products containing this dye.
Regulatory Assessment
The safety assessment conducted by the Scientific Committee on Consumer Safety (SCCS) concluded that this compound is safe for use in cosmetics under current practices and concentrations. However, continuous monitoring for adverse effects is recommended due to its potential irritant properties .
Properties
CAS No. |
4430-18-6 |
---|---|
Molecular Formula |
C21H15NNaO6S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15NO6S.Na/c1-11-6-7-14(17(10-11)29(26,27)28)22-15-8-9-16(23)19-18(15)20(24)12-4-2-3-5-13(12)21(19)25;/h2-10,22-23H,1H3,(H,26,27,28); |
InChI Key |
YYAFILJFRSOXDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
4430-18-6 |
Pictograms |
Corrosive |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI 60730; Violet 43; CI NO 60730; MURASAKI401; SOLWAY PURPLE; EXT. VIOLET 2; ACID VIOLET 43; Acid Violet 3B; EXT.D&CVIOLET2; SOLWAY PURPLE R |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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